molecular formula C72H62Si6 B3217699 CID 16162221 CAS No. 1184-49-2

CID 16162221

Cat. No.: B3217699
CAS No.: 1184-49-2
M. Wt: 1095.8 g/mol
InChI Key: WWNDLEBBPVOXNN-UHFFFAOYSA-N
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Description

A PubMed ID 16162221 is referenced in , linking to a 2005 review by Gilbert and Moore on cationic antiseptics, which highlights compounds like benzalkonium chloride . Given this association, we hypothesize that CID 16162221 may pertain to a cationic antiseptic agent discussed in the literature, such as benzalkonium chloride (BAC). BAC is a quaternary ammonium compound (QAC) widely used for its antimicrobial properties in disinfectants, pharmaceuticals, and personal care products . Its mechanism involves disrupting microbial cell membranes via cationic interactions with anionic phospholipids .

Properties

CAS No.

1184-49-2

Molecular Formula

C72H62Si6

Molecular Weight

1095.8 g/mol

IUPAC Name

diphenylsilyl-[[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane

InChI

InChI=1S/C72H62Si6/c1-13-37-61(38-14-1)73(62-39-15-2-16-40-62)75(65-45-21-5-22-46-65,66-47-23-6-24-48-66)77(69-53-29-9-30-54-69,70-55-31-10-32-56-70)78(71-57-33-11-34-58-71,72-59-35-12-36-60-72)76(67-49-25-7-26-50-67,68-51-27-8-28-52-68)74(63-41-17-3-18-42-63)64-43-19-4-20-44-64/h1-60,73-74H

InChI Key

WWNDLEBBPVOXNN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[SiH](C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetylpyridinium Chloride is typically synthesized through the reaction of cetyl chloride with pyridine. The reaction is carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, Cetylpyridinium Chloride is produced by reacting cetyl alcohol with pyridine in the presence of a strong acid catalyst. The reaction mixture is then neutralized, and the product is extracted and purified through distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cetylpyridinium Chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cetylpyridinium oxide.

    Reduction: It can be reduced to form cetylpyridinium hydride.

    Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.

Major Products

    Oxidation: Cetylpyridinium oxide.

    Reduction: Cetylpyridinium hydride.

    Substitution: Various cetylpyridinium salts depending on the substituting anion.

Scientific Research Applications

Cetylpyridinium Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture to prevent bacterial contamination.

    Medicine: Incorporated in oral hygiene products for its antimicrobial properties.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

Cetylpyridinium Chloride exerts its effects by disrupting the cell membranes of bacteria and other microorganisms. It binds to the negatively charged surfaces of microbial cells, causing leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of cell membranes, leading to increased permeability and loss of membrane integrity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on benzalkonium chloride (as a proxy for CID 16162221) and structurally/functionally related cationic antiseptics, leveraging data from the provided evidence.

Physicochemical Properties

Property Benzalkonium Chloride Chlorhexidine Cetylpyridinium Chloride CAS 3621-81-6
Molecular Formula C₂₇H₄₂ClN C₂₂H₃₀Cl₂N₁₀ C₂₁H₃₈ClN C₇H₃Cl₂NO
Molecular Weight (g/mol) 424.08 505.45 339.99 188.01
Log Po/w ~3.5 (estimated) ~4.2 ~4.8 2.92 (consensus)
Solubility Highly water-soluble Low in water, soluble in ethanol Soluble in water/ethanol 0.0194 mg/mL
CYP Inhibition CYP3A4/2D6 (hepatic metabolism) Not reported Not reported CYP1A2 inhibitor
Antimicrobial Spectrum Broad (Gram+/−, fungi, viruses) Broad (Gram+/−, fungi) Narrower (Gram+) Not specified
Key References

Notes:

  • BAC exhibits higher water solubility than chlorhexidine, enabling broader formulation versatility .
  • CAS 3621-81-6 (PubChem CID: 10397578) shares functional groups (e.g., chlorinated aromatic rings) but has distinct physicochemical profiles, including lower molecular weight and solubility .
Antimicrobial Efficacy
  • BAC : Effective at 0.01–0.1% concentrations against bacteria (e.g., S. aureus, E. coli) and enveloped viruses . Resistance mechanisms include efflux pumps and biofilm formation .
  • Cetylpyridinium Chloride : Primarily targets Gram-positive bacteria and is used in oral care products .
Metabolic Pathways
  • BAC : Metabolized by hepatic CYP3A4 and CYP2D6, producing dealkylated metabolites with reduced activity .

Key Findings :

  • BAC resistance is linked to plasmid-borne QAC tolerance genes (qacA/B) in Staphylococcus spp. .
  • Chlorhexidine’s cytotoxicity limits its systemic application .

Q & A

Q. What strategies validate the accuracy of machine learning models in chemical research?

  • Methodological Answer :
  • Use k-fold cross-validation to assess model generalizability .
  • Compare predictions with experimental results (e.g., spectral data, reaction yields) to identify biases .
  • Publish code and datasets openly to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 16162221
Reactant of Route 2
CID 16162221

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